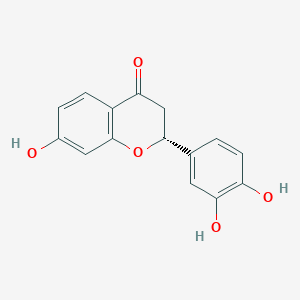

(+)-Butin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

(2R)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m1/s1 |

InChI Key |

MJBPUQUGJNAPAZ-CQSZACIVSA-N |

Isomeric SMILES |

C1[C@@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Butin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Introduction

(+)-Butin, a flavanone, is a chiral flavonoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound is found in a variety of plant species, with notable concentrations in the family Fabaceae. The primary and most extensively studied sources are detailed below.

Principal Natural Sources

-

Butea monosperma (Lam.) Kuntze: Commonly known as the "flame of the forest," this plant is a prominent source of butin. The flowers, in particular, have been identified as containing this flavonoid, with concentrations reported to be approximately 0.04%.[1] The seeds of Butea monosperma are also a known source of butin.[2]

-

Dalbergia spp.: Several species within the Dalbergia genus, which includes various rosewood trees, have been found to contain butin. Phytochemical investigations of Dalbergia oliveri have led to the successful isolation of butin from its heartwood.[3] While qualitative data exists for other Dalbergia species, specific quantitative data for this compound is less prevalent in the available literature.

-

Vernonia spp.: Members of the Vernonia genus, commonly known as ironweeds, are also recognized for their flavonoid content. While many studies focus on the extraction of various bioactive compounds from species like Vernonia amygdalina, the presence of a range of flavonoids suggests its potential as a source, though specific quantitative data for butin is not extensively documented.[4][5][6][7]

Quantitative Data on this compound Content

The following table summarizes the available quantitative data for this compound and related flavonoids in various plant sources.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Butea monosperma | Flowers | Butin | 0.04% | [1] |

| Butea monosperma | Flowers | Methanolic Extract Yield | 9.6% | [8] |

| Dalbergia oliveri | Heartwood | Butin | Not specified | [3] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections provide a detailed, generalized experimental protocol based on established phytochemical methods.

General Experimental Workflow

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Plant Material Preparation:

-

Collection: Fresh flowers of Butea monosperma are collected.

-

Drying: The plant material is shade-dried at room temperature to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.[8]

2. Solvent Extraction:

-

Method: Soxhlet extraction is a commonly employed method for the exhaustive extraction of flavonoids.[8][9] Maceration can also be used, though it may be less efficient.[10][11]

-

Solvent: Ethanol or methanol are effective solvents for extracting flavonoids like butin.[8][9][12]

-

Procedure (Soxhlet):

-

A known quantity of the powdered plant material (e.g., 500 g) is packed into a thimble.

-

The thimble is placed in the Soxhlet apparatus.

-

The apparatus is fitted with a condenser and a flask containing the extraction solvent (e.g., 2 L of methanol).

-

The solvent is heated to its boiling point, and the extraction is carried out for a sufficient duration (e.g., 24-48 hours) until the solvent in the siphon tube becomes colorless.

-

The resulting extract is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[8]

-

3. Fractionation of the Crude Extract:

-

Purpose: To separate compounds based on their polarity and enrich the fraction containing butin.

-

Procedure (Liquid-Liquid Partitioning):

-

The crude methanolic or ethanolic extract is suspended in distilled water.

-

The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, diethyl ether, ethyl acetate, and n-butanol.[9]

-

The ethyl acetate fraction is typically enriched with flavanones like butin.

-

Each fraction is concentrated using a rotary evaporator.

-

4. Chromatographic Purification:

-

Technique: Column chromatography is the primary method for the purification of butin from the enriched fraction.[9][13][14]

-

Stationary Phase: Silica gel is commonly used for the separation of flavonoids.[9] Sephadex LH-20 is also effective, particularly for separating flavonoids.[15]

-

Mobile Phase: A gradient of non-polar to polar solvents is used to elute the compounds. For silica gel chromatography, a gradient system of dichloromethane and diethyl ether (e.g., starting with 100% dichloromethane and gradually increasing the proportion of diethyl ether) can be effective.[9]

-

Procedure:

-

A glass column is packed with a slurry of silica gel in the initial mobile phase.

-

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with the solvent gradient.

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:benzene:methanol, 15:2:3) and visualized under UV light or by spraying with a suitable reagent (e.g., 5% ferric chloride solution).[8]

-

Fractions showing a similar TLC profile corresponding to the Rf value of a butin standard are pooled together.

-

5. Crystallization:

-

Purpose: To obtain pure crystalline this compound from the pooled chromatographic fractions.

-

Procedure:

-

The pooled fractions are concentrated to a small volume.

-

A suitable solvent for crystallization, such as ethanol, is added.[9]

-

The solution is heated gently to dissolve the solid and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[16][17][18]

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

6. Structural Elucidation:

-

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]

Biological Signaling Pathways of this compound

This compound exhibits a range of biological activities, including anti-implantation, anti-diarrheal, and anti-hepatotoxic effects. The underlying mechanisms for some of these activities are beginning to be understood.

Mitochondria-Dependent Apoptotic Pathway

Butin has been shown to protect cells from oxidative stress-induced apoptosis by modulating the mitochondria-dependent pathway.[19]

Caption: Butin's modulation of the mitochondria-dependent apoptotic pathway.

Butin exerts its protective effect by:

-

Inhibiting the loss of mitochondrial membrane potential. [19]

-

Regulating the Bcl-2 family of proteins: It promotes the expression of the anti-apoptotic protein Bcl-2 and inhibits the pro-apoptotic protein Bax.[19]

-

Preventing the release of cytochrome c from the mitochondria into the cytosol.[19]

-

Inhibiting the activation of caspases-9 and -3, which are key executioners of apoptosis.[19]

Other Reported Biological Activities

-

Anti-implantation Activity: Butin isolated from Butea monosperma seeds has demonstrated dose-dependent anti-implantation activity in rats, suggesting an estrogenic effect.[2] The exact signaling pathway for this activity requires further elucidation.

-

Anti-diarrheal Activity: While the specific mechanism for butin is not detailed, the anti-diarrheal properties of plant extracts containing flavonoids are often attributed to their ability to inhibit intestinal motility and fluid secretion.[20][21]

-

Anti-hepatotoxic Activity: Butin has shown protective effects against liver damage by reducing markers of liver injury and attenuating oxidative stress and pro-inflammatory cytokines.[22] This suggests its involvement in modulating inflammatory and oxidative stress pathways.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, with Butea monosperma being a key species. The detailed methodologies for its isolation and purification, from solvent extraction to chromatographic separation and crystallization, offer a practical framework for researchers. Furthermore, the elucidation of its role in the mitochondria-dependent apoptotic pathway provides a foundation for understanding its mechanism of action in various disease models. Further research is warranted to fully explore the quantitative distribution of this compound in a wider range of plant species and to delineate the specific signaling pathways underlying its diverse biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Estrogenic and postcoital anticonceptive activity in rats of butin isolated from Butea monosperma seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. troindia.in [troindia.in]

- 10. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. [PDF] ISOLATION, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BUTEA MONOSPERMA (LAM.) | Semantic Scholar [semanticscholar.org]

- 13. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 14. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 15. air.unimi.it [air.unimi.it]

- 16. community.wvu.edu [community.wvu.edu]

- 17. bellevuecollege.edu [bellevuecollege.edu]

- 18. chemlab.truman.edu [chemlab.truman.edu]

- 19. Butin (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antidiarrheal activity of extracts and compound from Trilepisium madagascariense stem bark - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]

(+)-Butin chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Butin

Introduction

This compound is a flavanone, a class of flavonoids, that has garnered attention in the scientific community for its potential therapeutic properties. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: this compound and (-)-butin. This guide provides a comprehensive overview of the chemical structure and stereochemistry of the (+)-enantiomer of butin, tailored for researchers, scientists, and professionals in drug development. Butin is found in plants such as Vernonia anthelmintica, Acacia mearnsii, and Dalbergia odorifera. It exhibits a range of biological activities, including strong antioxidant, anti-inflammatory, and antiplatelet effects.

Chemical Structure

The chemical structure of butin is characterized by a C6-C3-C6 backbone, typical of flavonoids. The core structure is a flavanone ring system with hydroxyl substitutions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one |

| SMILES | C1--INVALID-LINK--C3=CC(=C(C=C3)O)O |

| InChI | InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m1/s1 |

| InChIKey | MJBPUQUGJNAPAZ-SSDOTTSWSA-N |

| Molecular Formula | C₁₅H₁₂O₅ |

| Molar Mass | 272.25 g/mol |

Stereochemistry and Absolute Configuration

The stereochemistry of butin is determined by the chiral center at the C2 position of the flavanone ring. The spatial arrangement of the substituents around this carbon atom gives rise to two enantiomers.

-

This compound : This enantiomer has the (R) configuration at the C2 chiral center. The designation (+) refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction.[1][2]

-

(-)-Butin : This enantiomer has the (S) configuration at the C2 chiral center and is levorotatory, rotating plane-polarized light in a counter-clockwise direction.[3]

The absolute configuration (R or S) is assigned based on the Cahn-Ingold-Prelog priority rules, which prioritize the substituents attached to the chiral center based on atomic number. For this compound, the arrangement of these prioritized groups results in an (R) designation. The determination of the absolute configuration is crucial as different enantiomers of a chiral drug can have significantly different pharmacological activities and metabolic fates.

Quantitative Data

The following table summarizes the known physical and chemical properties of butin. Data for the specific (+)-enantiomer is limited; therefore, some data may represent the racemic mixture or the (-)-enantiomer.

Table 2: Physical and Chemical Properties of Butin

| Property | Value |

| Physical State | Yellow to brown powder[3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3] |

| pKa (Predicted) | 7.69 ± 0.40 |

Experimental Protocols

Synthesis of Racemic Butin via Claisen-Schmidt Condensation

The synthesis of butin is typically achieved through a base-catalyzed Claisen-Schmidt condensation (or aldol condensation) between a substituted acetophenone and a substituted benzaldehyde.

Materials:

-

2',4'-Dihydroxyacetophenone

-

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

-

Ethanol

-

Aqueous Potassium Hydroxide (50%)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2',4'-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add aqueous potassium hydroxide solution to the stirred mixture.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone intermediate (butein).

-

Filter the precipitated butein, wash with cold water, and dry.

-

To cyclize the butein to butin, dissolve the crude butein in a suitable solvent (e.g., ethanol) and reflux in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

After cyclization is complete (monitored by TLC), cool the reaction mixture and evaporate the solvent.

-

The crude butin can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of this compound from a racemic mixture can be achieved using chiral HPLC.[4][5][6][7][8]

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating flavonoid enantiomers.[7]

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized to achieve the best separation.[7]

General Procedure:

-

Prepare a standard solution of the racemic butin in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is obtained.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a wavelength where butin shows strong absorbance (e.g., around 288 nm).

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification. The elution order will depend on the specific chiral stationary phase and mobile phase used.

-

Collect the fractions corresponding to each enantiomer if preparative separation is desired.

Biological Activity and Signaling Pathways

Butin has been shown to modulate several key signaling pathways, contributing to its antioxidant and cytoprotective effects.

AMPK/GSK-3β/Nrf2 Signaling Pathway

Butin has been reported to protect against ischemia/reperfusion-induced myocardial injury in diabetic mice through the activation of the AMPK/GSK-3β/Nrf2 signaling pathway. This pathway is crucial for cellular energy homeostasis and antioxidant defense.

Caption: this compound activates the AMPK/GSK-3β/Nrf2 pathway.

Mitochondria-Dependent Apoptotic Pathway

Butin has been shown to protect cells against hydrogen peroxide (H₂O₂)-induced apoptosis by inhibiting the mitochondria-dependent apoptotic pathway. It scavenges reactive oxygen species (ROS) and preserves mitochondrial membrane potential.

Caption: this compound's role in inhibiting H₂O₂-induced apoptosis.

Conclusion

This compound is a chiral flavonoid with significant potential in drug development due to its diverse biological activities. Understanding its specific chemical structure and stereochemistry is fundamental for elucidating its mechanism of action and for the development of stereoselective syntheses and analytical methods. This guide provides a foundational resource for researchers working with this promising natural compound. Further studies are warranted to fully explore the therapeutic applications of enantiomerically pure this compound.

References

- 1. Optical rotation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Butin | 492-14-8 [chemicalbook.com]

- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide on the Physicochemical Properties of (+)-Butin: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Butin, a flavanone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant and anti-inflammatory properties. A thorough understanding of its physicochemical characteristics, particularly solubility and stability, is paramount for its successful development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are also presented, along with a discussion of the degradation pathways and the influence of molecular structure on its physicochemical behavior. This guide aims to be a valuable resource for researchers and professionals involved in the formulation and development of this compound-based pharmaceuticals.

Introduction

This compound, chemically known as (2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one, is a naturally occurring flavanone. It is an enantiomer of (-)-butin and is found in plants such as the heartwood of Dalbergia odorifera.[1] Exhibiting a range of biological activities, including potent antioxidant and anti-inflammatory effects, this compound holds promise for the development of new therapeutic agents. However, to harness its full potential, a comprehensive understanding of its physicochemical properties is essential. Solubility and stability are critical parameters that influence a drug's bioavailability, formulation, and shelf-life. This guide provides an in-depth analysis of the solubility and stability of this compound, compiling available data and outlining experimental methodologies for their determination.

Physicochemical Properties of this compound

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₅ | [2] |

| Molecular Weight | 272.25 g/mol | [2] |

| Appearance | Yellow to brown powder | [3] |

| Melting Point | 224-226 °C | [4] |

| pKa | 7.69 ± 0.40 (Predicted) | [3] |

Solubility

The solubility of a drug substance is a crucial factor in its absorption and bioavailability. The "like dissolves like" principle generally governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents. As a polyphenolic compound, this compound's solubility is influenced by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding.

Table 2.1: Qualitative and Quantitative Solubility of this compound

| Solvent | Solubility | Concentration | Reference |

| Water | Practically insoluble | - | |

| Dimethyl Sulfoxide (DMSO) | Soluble | 190 mg/mL (ultrasonication may be needed) | [1] |

| Chloroform | Soluble | - | [3] |

| Dichloromethane | Soluble | - | [3] |

| Ethyl Acetate | Soluble | - | [3] |

| Acetone | Soluble | - | [3] |

| Methanol | Information not available | - | |

| Ethanol | Information not available | - | |

| Isopropanol | Information not available | - |

As indicated in the table, this compound exhibits good solubility in polar aprotic solvents like DMSO and other organic solvents. Its solubility in water is reported to be very low, which is a common characteristic of many flavonoids and can pose challenges for oral formulation development.

Effect of Temperature on Solubility:

dot graph ER { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, height=0.4, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Stability

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Flavonoids, including butin, can be susceptible to degradation under various conditions. A study has shown that butein, a related chalcone, is unstable compared to the cyclized flavanone form of butin in a general culture medium, suggesting the flavanone structure of butin confers greater stability.

Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, light, and heat.[9][10]

Table 2.2: Predicted Stability Profile of this compound under Forced Degradation Conditions (Qualitative)

| Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Likely to degrade | Hydrolysis of the heterocyclic ring, cleavage of ether linkages. |

| Alkaline (e.g., 0.1 M NaOH) | Likely to degrade | Ring-opening of the flavanone structure to form a chalcone, followed by further degradation. Phenolic hydroxyl groups are susceptible to oxidation at high pH. |

| Oxidative (e.g., 3% H₂O₂) | Likely to degrade | Oxidation of the catechol moiety (3',4'-dihydroxy) and other phenolic hydroxyl groups, leading to the formation of quinones and other oxidation products. Butin has been shown to protect cells against hydrogen peroxide-induced damage, indicating its antioxidant nature.[11][12] |

| Photolytic (UV/Vis light) | Potentially unstable | Photodegradation can lead to radical formation and subsequent degradation. The extent of degradation depends on the wavelength and intensity of the light. |

| Thermal (Heat) | Potentially unstable at high temperatures | Thermal decomposition can lead to various degradation products. The rate of degradation is expected to follow first-order kinetics.[13] |

While specific kinetic data for this compound is not extensively available, studies on the related compound arbutin show that its degradation follows first-order kinetics and is influenced by pH and temperature.[14] For instance, the photodegradation rate constant of arbutin increases with increasing pH.[3] It is plausible that this compound exhibits similar degradation kinetics.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][15][16][17][18]

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a glass vial.

-

Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial to sediment the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method).

-

Analyze the diluted filtrate by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility based on the concentration and the dilution factor.

Stability Indicating HPLC Method and Forced Degradation Studies

A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, process impurities, or excipients.

Objective: To develop a stability-indicating HPLC method for this compound and to assess its stability under forced degradation conditions.

3.2.1. HPLC Method Development (Illustrative Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 288 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

3.2.2. Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specific temperature (e.g., 60 °C) for a defined period. Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase before HPLC analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period. Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute with the mobile phase before HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep the solution at room temperature for a defined period. Withdraw samples at different time points and dilute with the mobile phase before HPLC analysis.

-

Thermal Degradation: Place the solid this compound powder and a solution of this compound in an oven at a high temperature (e.g., 80 °C) for a defined period. Analyze the samples at different time points.

-

Photostability: Expose the solid this compound powder and a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[19] Keep a control sample in the dark. Analyze the samples after a defined exposure period.

-

Analysis: Analyze all the stressed samples by the developed HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

Signaling Pathway Involvement

Recent research has indicated that the beneficial effects of some flavonoids and other natural compounds are mediated through the activation of specific cellular signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK)/glycogen synthase kinase 3 beta (GSK-3β)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Butin has been shown to be involved in this pathway, which plays a crucial role in cellular defense against oxidative stress.[20]

AMPK/GSK-3β/Nrf2 Signaling Pathway:

-

AMPK Activation: Cellular stress, such as oxidative stress, can activate AMPK.

-

GSK-3β Inhibition: Activated AMPK can phosphorylate and inhibit GSK-3β.

-

Nrf2 Stabilization and Nuclear Translocation: GSK-3β normally promotes the degradation of Nrf2. Therefore, inhibition of GSK-3β leads to the stabilization of Nrf2. Stabilized Nrf2 then translocates to the nucleus.

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1).

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of this compound, with a focus on its solubility and stability. While qualitative data on its solubility in organic solvents is available, there is a clear need for more extensive quantitative studies, particularly concerning its aqueous solubility and the effect of temperature. Similarly, detailed kinetic studies on the stability of this compound under various stress conditions are required to fully characterize its degradation profile. The provided experimental protocols offer a framework for conducting such investigations. The elucidation of its involvement in the AMPK/GSK-3β/Nrf2 signaling pathway provides valuable insight into its mechanism of action and underscores its therapeutic potential. Further research to fill the existing data gaps will be crucial for the successful formulation and clinical development of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photostability determination of arbutin, a vegetable whitening agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianjpr.com [asianjpr.com]

- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effect of butin against hydrogen peroxide-induced apoptosis by scavenging reactive oxygen species and activating antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butin (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. enamine.net [enamine.net]

- 17. scielo.br [scielo.br]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. database.ich.org [database.ich.org]

- 20. 2024.sci-hub.box [2024.sci-hub.box]

A Comprehensive Technical Guide to the Biological Activities of (+)-Butin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of the flavonoid (+)-Butin (7,3',4'-trihydroxyflavanone). It covers its primary pharmacological effects, mechanisms of action, and relevant experimental data, designed to support research and development initiatives.

Introduction to this compound

This compound is a flavanone, a type of flavonoid, found in various plants, including the seeds of Vernonia anthelmintica and the stem bark of Rhus verniciflua. Flavonoids as a class are renowned for their diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and cardioprotective effects[1][2][3][4][5]. This compound shares this therapeutic potential and has been investigated for a range of pharmacological properties. This document synthesizes the current scientific knowledge on this compound, presenting quantitative data, mechanistic insights, and detailed experimental protocols to facilitate further research.

Antioxidant and Anti-Ferroptosis Activities

This compound exhibits significant antioxidant properties, primarily through mechanisms of hydrogen atom transfer (HAT) and electron transfer (ET)[6][7]. It effectively scavenges free radicals, thereby protecting cells from oxidative damage. Notably, it has been studied in comparison to its chalcone isomer, butein, which often shows higher antioxidant potency[6][7].

One of the key antioxidant mechanisms of this compound is its role in combating ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Studies have shown that this compound can scavenge lipid hydroperoxyl radicals (LOO•), a critical step in halting the ferroptotic cascade[6].

Quantitative Antioxidant Data

Quantitative data for the direct antioxidant activity of this compound is limited in the literature. Often, studies focus on its more potent isomer, butein. The table below includes comparative data where available.

| Activity Assessed | Assay | Compound | Result (IC50 or % Activity) | Reference |

| Radical Scavenging | DPPH• Trapping | (S)-Butin | Higher IC50 than Butein | [6][7] |

| Radical Scavenging | PTIO• Trapping | (S)-Butin | pH-dependent IC50 values | [6] |

| Anti-Ferroptosis | Erastin-induced Ferroptosis in bmMSCs | (S)-Butin | 74.02% viable cells (at 30 µM) | [6] |

| Anti-Ferroptosis | Erastin-induced Ferroptosis in bmMSCs | Butein | 85.44% viable cells (at 30 µM) | [6] |

Antioxidant Signaling Pathway: Nrf2/ARE

Flavonoids, including butin, are known to exert cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, butin can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE), leading to the upregulation of crucial antioxidant and detoxifying enzymes like Heme Oxygenase-1 (HO-1).

Anti-Inflammatory Activities

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for butin's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus. Once in the nucleus, NF-κB initiates the transcription of genes encoding pro-inflammatory enzymes (e.g., iNOS, COX-2) and cytokines. Butin can interfere with this cascade, preventing IκBα degradation and subsequent NF-κB activation[8][11].

Quantitative Anti-Inflammatory Data

Specific IC50 values for this compound are not widely reported. The table below presents data on related flavonoids and butin's effects in animal models.

| Activity Assessed | Model System | Compound/Treatment | Result | Reference |

| NO Production Inhibition | LPS-activated RAW 264.7 cells | Wogonin | IC50 = 17 µM | [11] |

| NO Production Inhibition | LPS-activated RAW 264.7 cells | Apigenin | IC50 = 23 µM | [11] |

| NO Production Inhibition | LPS-activated RAW 264.7 cells | Luteolin | IC50 = 27 µM | [11] |

| Cytokine Reduction | Rotenone-treated rats | Butin (25 & 50 mg/kg) | Significantly attenuated IL-6, TNF-α, IL-1β levels | [12][13] |

| Cytokine Reduction | ICH rat model | Butin | Significantly decreased TNF-α and IL-6 expression | [9] |

| Cytokine Reduction | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced TNF-α, IL-1β, IL-6, NF-κB | [12] |

Neuroprotective Activities

This compound has emerged as a promising neuroprotective agent, demonstrating efficacy in various models of neuronal damage and neuroinflammation[8][14][15]. Its mechanisms involve protecting neuronal cells from oxidative stress-induced apoptosis and suppressing inflammatory responses in microglial cells.

Butin has been shown to protect mouse hippocampal HT22 cells from glutamate-induced oxidative damage and cell death[8][14]. Furthermore, it suppresses the activation of BV2 microglial cells induced by LPS, thereby reducing the production of neurotoxic pro-inflammatory mediators[8]. In animal models, butin has shown protective effects against rotenone-induced Parkinson's disease symptoms and memory impairment in diabetic rats[12][13][14].

Mechanism of Action: PI3K/Akt and Apoptosis Pathways

The neuroprotective effects of butin are mediated, in part, through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and is linked to the activation of the Nrf2/HO-1 antioxidant response. Butin upregulates HO-1 expression via the PI3K/Akt-Nrf2 axis, which confers protection against oxidative injury[8].

In models of oxidative stress (e.g., H₂O₂ treatment), butin prevents the mitochondria-dependent apoptotic pathway. It reduces the loss of mitochondrial membrane potential, modulates the expression of Bcl-2 family proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax), and inhibits the release of cytochrome c and the subsequent activation of caspases 9 and 3[16][17]. Butin also exerts anti-apoptotic effects by inhibiting the JNK signaling cascade[16].

Quantitative Neuroprotective Data

| Activity Assessed | Model System | Treatment | Result | Reference |

| Cell Viability | Glutamate-treated HT22 cells | Butin | Dose-dependently increased cell viability | [8] |

| Neurotoxicity Reduction | Conditioned media from LPS-stimulated BV2 cells on HT22 cells | Butin pre-treatment of BV2 cells | Significantly reduced neuron death | [8] |

| Memory Restoration | STZ-induced diabetic rats | Butin | Increased total arm entries by 44-71% and spontaneous alternation by 21-39% in Y-maze test | [14] |

| AchE Inhibition | Rotenone-treated rats | Butin (25 mg/kg) | Attenuated AchE levels by 15.81% | [12] |

| AchE Inhibition | Rotenone-treated rats | Butin (50 mg/kg) | Attenuated AchE levels by 31.87% | [12] |

Anti-Diabetic Activities

This compound has shown potential as an anti-diabetic agent in preclinical studies. Research in alloxan-induced diabetic rat models indicates that butin can help restore biochemical balance, reduce inflammation, and protect pancreatic tissue[12].

Treatment with butin in diabetic rats led to a significant restoration of key metabolic parameters. This includes a reduction in elevated blood glucose and HbA1c levels, and a normalization of serum insulin and amylase levels. Furthermore, butin favorably modulated the lipid profile by reducing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL)[12]. These effects are attributed to its combined antioxidant and anti-inflammatory actions, which help mitigate diabetes-related complications.

Quantitative Anti-Diabetic Data (In Vivo)

| Parameter Assessed | Model System | Treatment | Result | Reference |

| Blood Glucose | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced elevated blood glucose | [12] |

| Serum Insulin | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly increased reduced serum insulin | [12] |

| HbA1c | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced elevated HbA1c | [12] |

| Total Cholesterol (TC) | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced TC | [12] |

| Triglycerides (TG) | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced TG | [12] |

| Caspase-3 Activity | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced upregulated caspase-3 activity in the pancreas | [12] |

Anti-Cancer Activities

The anti-cancer potential of this compound is an emerging area of research, with most studies focusing on the broader class of flavonoids or the related compound butein. Flavonoids are known to interfere with cancer progression by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis[2]. Butein has been shown to induce apoptosis in HeLa cells and enhance the efficacy of cisplatin in these cells[16].

Quantitative Anti-Cancer Data

| Cell Line | Compound | Result (IC50) | Reference |

| HeLa (Cervical Cancer) | Butein | Dose-dependent inhibition | [16] |

| HCT116 (Colon Cancer) | Butein | Dose-dependent inhibition | [9] |

| HuH7 (Liver Cancer) | Butein | Dose-dependent inhibition | [9] |

| MCF-7 (Breast Cancer) | Artocarpin | 28.73 µM | [8] |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has not been specifically detailed, but general principles for flavanones apply. Flavanones are typically absorbed in the small intestine and colon. Their bioavailability is often low and variable due to several factors[6][11][18][19]:

-

Form: Most flavonoids exist in nature as glycosides (bound to a sugar). The aglycone (non-sugar) form, like butin, is generally more readily absorbed.

-

Metabolism: Upon absorption, flavonoids undergo extensive first-pass metabolism in the intestinal wall and liver. They are rapidly converted into conjugated metabolites, primarily glucuronides and sulfates[6][12][20].

-

Circulation: The parent compound is often found at very low or negligible levels in plasma; the circulating forms are almost exclusively these conjugated metabolites[12][20].

-

Gut Microbiota: Flavonoids that are not absorbed in the small intestine pass to the colon, where gut microbiota can cleave glycosidic bonds and further degrade the flavonoid structure into smaller phenolic acids, which can then be absorbed[6][21].

The extensive metabolism raises important questions about whether the observed biological activities are due to the parent flavonoid or its metabolites.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow Diagram:

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to achieve a range of final concentrations. Prepare similar dilutions for a positive control (e.g., Ascorbic Acid, Trolox).

-

Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the sample and 100 µL of methanol.

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the sample concentrations. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for NF-κB Pathway

This technique is used to detect the levels of specific proteins involved in the NF-κB pathway (e.g., p-IκBα, p65) to assess pathway activation.

Protocol:

-

Cell Treatment and Lysis: Culture cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus (e.g., LPS) with or without various concentrations of this compound for a designated time.

-

Protein Extraction: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total cellular proteins. For translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Perspectives

This compound is a flavonoid with a compelling range of biological activities, including significant antioxidant, anti-inflammatory, and neuroprotective effects demonstrated in various in vitro and in vivo models. Its therapeutic potential stems from its ability to modulate critical cellular signaling pathways such as Nrf2/ARE, NF-κB, and PI3K/Akt-mediated apoptosis.

However, a clear gap exists in the scientific literature regarding specific quantitative data (e.g., IC50 values) for this compound itself, as many studies focus on its isomer butein or provide data on crude extracts. Furthermore, its pharmacokinetic profile, including absorption, metabolism, and bioavailability, remains poorly characterized.

Future research should focus on:

-

Direct Quantitative Analysis: Performing head-to-head comparisons of this compound and butein in standardized antioxidant, anti-inflammatory, and anti-cancer assays to obtain precise IC50 values.

-

Pharmacokinetic Studies: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically on this compound to understand its fate in vivo and identify its major metabolites.

-

Metabolite Activity: Investigating the biological activities of butin's primary metabolites to determine if they contribute to the observed therapeutic effects.

Addressing these knowledge gaps is crucial for translating the promising preclinical findings of this compound into viable therapeutic applications for oxidative stress-related, inflammatory, and neurodegenerative diseases.

References

- 1. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The anticarcinogen activity of β-arbutin on MCF-7 cells: Stimulation of apoptosis through estrogen receptor-α signal pathway, inflammation and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. e-lactancia.org [e-lactancia.org]

- 9. researchgate.net [researchgate.net]

- 10. apjai-journal.org [apjai-journal.org]

- 11. Bioavailability and Metabolism of Flavonoids: A Review [ijns.sums.ac.ir]

- 12. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. europeanreview.org [europeanreview.org]

- 16. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Butin mechanism of action in vitro studies

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (+)-Butin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (7,3',4'-trihydroxydihydroflavone) is a flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on key signaling pathways and cellular processes. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antioxidant and Cytoprotective Mechanisms

This compound exhibits significant cytoprotective effects against oxidative stress. Its primary mechanisms of action include direct scavenging of reactive oxygen species (ROS) and modulation of intracellular antioxidant defense systems.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or ascorbic acid.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Mitochondria-Dependent Apoptosis Pathway

This compound protects cells from oxidative stress-induced apoptosis by targeting the mitochondrial pathway. It prevents the loss of mitochondrial membrane potential, regulates the expression of Bcl-2 family proteins, inhibits the release of cytochrome c, and subsequently blocks the activation of caspase-9 and caspase-3.[1][2]

Caption: this compound's Inhibition of Oxidative Stress-Induced Apoptosis.

Anticancer Mechanisms

This compound has demonstrated significant anticancer activity in various cancer cell lines through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

A crucial mechanism underlying the anticancer effect of this compound is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol describes the detection of changes in the phosphorylation status of Akt, a key protein in the PI3K/Akt pathway, in cancer cells treated with this compound.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, PC-3) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Akt signal to the total Akt signal to determine the relative phosphorylation level.

-

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of butein (a structurally similar chalcone) in various cancer cell lines, providing an indication of its cytotoxic potential. Specific IC50 values for this compound require further investigation.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| PC-3 | Prostate Cancer | 10-30 | 48 |

| LNCaP | Prostate Cancer | 10-30 | 48 |

| CWR22Rν1 | Prostate Cancer | 10-30 | 48 |

| HeLa | Cervical Cancer | Dose-dependent | Not specified |

Data synthesized from available research on butein, a related compound.

Anti-inflammatory Mechanisms

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

In vitro studies have shown that butein can significantly reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated immune cells. This effect is often mediated through the inhibition of signaling pathways like NF-κB.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines by Butein

The following table presents the percentage of inhibition of pro-inflammatory cytokine production by butein in a mouse model of inflammation.

| Cytokine | Inhibition (%) |

| TNF-α | ~75 |

| IL-1β | Not specified |

| IL-6 | Not specified |

Data from a study on butein in an in vitro splenocyte assay.

Experimental Protocol: Measurement of Cytokine Levels by ELISA

This protocol details the quantification of cytokine levels in the supernatant of cultured immune cells (e.g., macrophages) treated with this compound.

-

Cell Culture and Stimulation:

-

Culture macrophages (e.g., RAW 264.7) in 24-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Sample Collection:

-

After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA Procedure:

-

Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α) according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody, followed by a substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Caption: Anti-inflammatory Action of this compound via NF-κB Inhibition.

Conclusion

The in vitro evidence strongly supports the therapeutic potential of this compound as a multifaceted agent with antioxidant, anticancer, and anti-inflammatory properties. Its ability to modulate critical signaling pathways such as PI3K/Akt/mTOR and the mitochondria-dependent apoptotic pathway underscores its significance in drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research into the promising biological activities of this compound.

References

A Comprehensive Technical Guide on the Antioxidant and Anti-inflammatory Properties of Butin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Butin (7,3′,4′-trihydroxydihydroflavone), a flavonoid with significant therapeutic potential. Sourced from various medicinal plants such as Dalbergia odorifera and Rhus verniciflua, Butin has demonstrated potent antioxidant and anti-inflammatory activities in numerous preclinical studies.[1][2] This document collates quantitative data, details key experimental methodologies, and illustrates the core signaling pathways modulated by Butin, offering a critical resource for its evaluation in drug discovery and development.

Antioxidant Properties of Butin

Butin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant systems. Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals.[3][4] Furthermore, Butin plays a crucial role in activating the Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[5][6]

Mechanism of Action: Free Radical Scavenging and Nrf2 Activation

Butin's antioxidant capacity stems from two primary actions:

-

Direct Scavenging and Metal Chelation : Butin directly scavenges various reactive oxygen species (ROS).[7] It has been shown to effectively reduce the stable DPPH free radical and inhibit iron-induced lipid peroxidation.[8] Spectral analysis has also confirmed its ability to chelate ferrous and copper ions, which prevents the generation of highly destructive hydroxyl radicals via Fenton reactions.[8]

-

Activation of the Keap1-Nrf2 Signaling Pathway : Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[6][9] In the presence of oxidative stress or inducers like Butin, this complex is disrupted.[5] Butin promotes the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.[5] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[5][10] This activation fortifies the cell's endogenous defense against oxidative damage.[11]

Quantitative Data: Antioxidant Efficacy

The antioxidant activity of Butin has been quantified in various assays, demonstrating its potent effects.

| Assay Type | Model System | Key Findings | IC50 / Value | Reference |

| DPPH Radical Scavenging | Chemical Assay | Reduction of DPPH stable free radical. | IC0.200: 9.2 ± 1.8 µM | [8] |

| Xanthine Oxidase Inhibition | Enzymatic Assay | Inhibition of xanthine oxidase activity. | IC50: 5.9 ± 0.3 µM | [8] |

| Iron-Induced Lipid Peroxidation | Rat Brain Homogenate | Inhibition of lipid peroxidation. | IC50: 3.3 ± 0.4 µM | [8] |

| Peroxyl Radical Scavenging | Inhibited Autoxidation | Chain-breaking antioxidant activity. | k inh: (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹ | [12] |

| Anti-Ferroptosis | Erastin-treated BMSCs | Inhibition of ferroptosis. | 85.44% viable cells at 30 µM | [3] |

| Oxidative Stress Markers | CFA-treated Rats | Reduction of malondialdehyde (MDA). | 10.4–38.26% reduction | [1] |

| Endogenous Antioxidants | HFD-induced Obese Rats | Elevation of SOD, GSH, and CAT levels. | Statistically significant increase | [13][14] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the widely used DPPH assay to evaluate the free-radical scavenging activity of Butin.[15][16][17]

-

Reagent Preparation :

-

DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in spectrophotometric grade methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[17] The absorbance of this working solution should be adjusted to approximately 1.0 at 517 nm.[15]

-

Test Sample (Butin) : Prepare a stock solution of Butin and create serial dilutions to obtain a range of concentrations for testing.

-

Positive Control : Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations to the test sample.[17]

-

-

Assay Procedure :

-

Add a defined volume of the Butin solution (or positive control/solvent blank) to an equal volume of the DPPH working solution in a cuvette or microplate well.[17]

-

Mix the contents thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[15][17] The incubation time should be sufficient to allow the reaction to reach a steady state.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance of each sample at 517 nm using a spectrophotometer.[16] Use the solvent mixed with the DPPH solution as the control and the solvent alone as the blank.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Plot the percentage of inhibition against the different concentrations of Butin to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Properties of Butin

Butin exhibits robust anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators. Its primary mechanism involves the potent suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[10][18]

Mechanism of Action: Inhibition of NF-κB and Other Pro-inflammatory Pathways

Butin's anti-inflammatory action is multifaceted:

-

Inhibition of the NF-κB Pathway : NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[19][20] Butin has been shown to directly inhibit IκBα kinase beta (IKKβ) by binding to its cysteine 179 residue.[18] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[18][21] As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to the downregulation of NF-κB target genes like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[10][18][22]

-

Modulation of MAPK Pathways : Butin can suppress the activation of ERK and JNK, two members of the mitogen-activated protein kinase (MAPK) family, which are also involved in the inflammatory response.[21]

-

Regulation of IL-6/STAT3 Signaling : In models of colitis, Butin has been observed to ameliorate inflammation by regulating the IL-6/STAT3 signaling pathway, further highlighting its diverse anti-inflammatory mechanisms.[23]

Quantitative Data: Anti-inflammatory Efficacy

Butin significantly reduces the levels of key inflammatory mediators in various preclinical models.

| Model System | Treatment | Pro-inflammatory Marker | Result | Reference |

| Carrageenan-induced Air Pouch (Mice) | 10, 15, 20 mg/kg Butin | TNF-α, IL-1β, IL-6 | Marked depletion of all three cytokines. | [22] |

| CFA-induced Arthritis (Rats) | 25, 50 mg/kg Butin | TNF-α | 4.49–40.70% reduction | [1] |

| CFA-induced Arthritis (Rats) | 25, 50 mg/kg Butin | IL-1β | 9.59–32.79% reduction | [1] |

| CFA-induced Arthritis (Rats) | 25, 50 mg/kg Butin | IL-6 | 13.35–30.41% reduction | [1] |

| CFA-induced Arthritis (Rats) | 25, 50 mg/kg Butin | IL-10 (Anti-inflammatory) | 21.34–84.37% increase | [1] |

| LPS-stimulated RAW264.7 Macrophages | Dose-dependent Butin | Nitric Oxide (NO) | Dose-dependent suppression. | [10] |

| TNF-α-stimulated HaCaT Keratinocytes | Dose-dependent Butin | IL-6, IP-10, MCP-1 | Significant dose-dependent decrease. | [21] |

| HFD-induced Obese Rats | 10, 20 mg/kg Butin | TNF-α, IL-1β, IL-6 | Statistically significant reduction. | [13][14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of compounds like Butin.[22]

-

Animal Acclimatization and Grouping :

-

Use adult Wistar rats (200–240 g) or Swiss albino mice (25–35 g).[1][22]

-

Acclimatize animals for at least one week under standard laboratory conditions.

-

Divide animals into groups (n=6): Normal Control, Disease Control (Carrageenan only), Positive Control (e.g., Indomethacin 5 mg/kg), and Test Groups (e.g., Butin 25 and 50 mg/kg).[1][22]

-

-

Dosing and Induction of Inflammation :

-

Administer Butin (suspended in 0.5% sodium CMC) or the respective control vehicle orally to the animals.[1]

-

After a set time (e.g., 30-60 minutes), measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the basal reading.

-

Induce inflammation by injecting a 1% solution of carrageenan (e.g., 100 µl) into the sub-plantar region of the right hind paw.[22]

-

-

Measurement and Data Analysis :

-

Measure the paw volume again at specific time points after the carrageenan injection (e.g., every hour for 4 hours).

-

Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group.

-

% Inhibition = [(V_c - V_t) / V_c] x 100 , where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

At the end of the experiment, animals can be euthanized, and paw tissue collected for histological analysis or measurement of biochemical markers (e.g., MPO, cytokines).[1][24]

-

Cytoprotection via Inhibition of Mitochondria-Dependent Apoptosis

Butin also protects cells from death induced by severe oxidative stress by targeting the mitochondria-dependent (intrinsic) apoptotic pathway.[7]

Mechanism of Action: Modulation of Apoptotic Cascades

Oxidative stress can trigger apoptosis by causing mitochondrial dysfunction. Butin counteracts this by:

-

Preserving Mitochondrial Membrane Potential (MMP) : Butin significantly reduces the loss of MMP induced by oxidative stressors like H₂O₂.[7]

-

Regulating Bcl-2 Family Proteins : It modulates the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. This prevents the formation of pores in the mitochondrial membrane.[7]

-

Inhibiting Cytochrome c Release and Caspase Activation : By stabilizing the mitochondrial membrane, Butin prevents the release of cytochrome c from the mitochondria into the cytosol. This, in turn, blocks the activation of the downstream caspase cascade, specifically caspase-9 and the executioner caspase-3, thereby inhibiting apoptosis.[7]

-

Suppressing the JNK Pathway : Butin's anti-apoptotic effect is also mediated through the inhibition of the c-Jun NH₂-terminal kinase (JNK) pathway, which is linked to mitochondrial depolarization and apoptosis induction.[7]

Conclusion

Butin is a potent natural compound with well-defined antioxidant and anti-inflammatory properties. Its therapeutic potential is supported by its ability to directly neutralize reactive oxygen species and, more significantly, to modulate key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB cascades. By upregulating endogenous antioxidant defenses and suppressing pro-inflammatory gene expression, Butin effectively mitigates cellular damage and dysfunction in preclinical models of inflammation and oxidative stress. The quantitative data and mechanistic insights compiled in this guide underscore the promise of Butin as a lead compound for the development of novel therapeutics for a range of disorders, including arthritis, neurodegenerative diseases, and metabolic syndrome.[1][13][25] Further investigation and clinical trials are warranted to translate these compelling preclinical findings into viable therapeutic applications.

References

- 1. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Butin (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies [mdpi.com]

- 13. Metabolic Modulation by Butin: Protection Against High-Fat Diet-Induced Obesity in Rats via Antioxidants/Oxidative Stress/Hormonal Regulation/Lipid Metabolism/FGF15 Signaling Pathway [aber.apacsci.com]

- 14. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. desitalkchicago.com [desitalkchicago.com]

- 21. Butein, a tetrahydroxychalcone, suppresses pro-inflammatory responses in HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]